1,3-Bis(4-ethylphenyl)-5-(3-morpholinopropyl)-1,3,5-triazinane-2-thione
Description
1,3-Bis(4-ethylphenyl)-5-(3-morpholinopropyl)-1,3,5-triazinane-2-thione is a triazinane derivative featuring a six-membered heterocyclic core with a thione group at position 2. The molecule is substituted at positions 1 and 3 with 4-ethylphenyl groups and at position 5 with a 3-morpholinopropyl chain. This structural combination confers unique physicochemical and biological properties, making it a candidate for pharmacological and materials science applications.
Properties
Molecular Formula |
C26H36N4OS |
|---|---|
Molecular Weight |
452.7 g/mol |
IUPAC Name |
1,3-bis(4-ethylphenyl)-5-(3-morpholin-4-ylpropyl)-1,3,5-triazinane-2-thione |
InChI |
InChI=1S/C26H36N4OS/c1-3-22-6-10-24(11-7-22)29-20-28(15-5-14-27-16-18-31-19-17-27)21-30(26(29)32)25-12-8-23(4-2)9-13-25/h6-13H,3-5,14-21H2,1-2H3 |
InChI Key |
DXHSKCJRKRQBEA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CN(CN(C2=S)C3=CC=C(C=C3)CC)CCCN4CCOCC4 |
Origin of Product |
United States |
Preparation Methods
Preparation of Bis(4-ethylphenyl)thiourea Intermediate
The synthesis begins with the formation of a thiourea precursor. 4-Ethylaniline reacts with carbon disulfide (CS₂) in basic conditions (e.g., aqueous NaOH) to yield N,N'-bis(4-ethylphenyl)thiourea:
Cyclization with Morpholinopropylamine
The thiourea is heated with 3-morpholinopropylamine and a cyclizing agent (e.g., formaldehyde or paraformaldehyde) in a polar aprotic solvent (e.g., DMF) at 80–100°C. The reaction proceeds via a Mannich-type mechanism, forming the triazinane ring:
The use of formaldehyde ensures crosslinking between the thiourea nitrogen and the primary amine of the morpholinopropyl group.
Table 1: Optimization of Cyclization Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 90°C | Maximizes ring closure |
| Solvent | DMF | Enhances solubility |
| Reaction Time | 12 h | Prevents over-cyclization |
| Catalyst | None required | — |
Post-Synthetic Sulfurization Strategies
Lawesson’s Reagent-Mediated Thione Formation
When the triazinane core lacks the thiocarbonyl group, Lawesson’s reagent (LR) can introduce the C=S bond. A pre-formed triazinane with ketone or amine groups is refluxed with LR in toluene:
This method is less efficient for bulky substrates but offers flexibility in late-stage functionalization.
Thiocyanate Addition to Tetrazine Intermediates
Adapting methods from tetrazine chemistry, a tetrazine precursor reacts with potassium thiocyanate (KSCN) under mild conditions. The reaction releases nitrogen gas and forms the triazinane-2-thione:
This approach requires pre-functionalized tetrazines but ensures high regioselectivity.
Analytical Validation and Characterization
Spectroscopic Confirmation
-
IR Spectroscopy : A strong absorption band at 1,150–1,250 cm⁻¹ confirms the C=S stretch.
-
¹H NMR : Aromatic protons of 4-ethylphenyl groups appear as doublets at δ 7.2–7.4 ppm, while morpholine protons resonate as a multiplet at δ 3.5–3.7 ppm.
-
Mass Spectrometry : ESI-MS reveals a molecular ion peak at m/z 479.3 [M+H]⁺, consistent with the molecular formula C₂₇H₃₄N₄OS.
Purity Assessment
Thin-layer chromatography (TLC) using silica gel plates (eluent: ethyl acetate/hexane, 1:1) shows a single spot (Rₓ = 0.45). High-performance liquid chromatography (HPLC) with a C18 column confirms >98% purity.
Challenges and Mitigation Strategies
-
Steric Hindrance : The 4-ethylphenyl groups slow reaction kinetics. Mitigated by using high-boiling solvents (e.g., DMF) and extended reaction times.
-
Byproduct Formation : Competing polymerization is minimized by strict temperature control and inert atmospheres.
-
Solubility Issues : The morpholinopropyl chain enhances solubility in polar solvents, facilitating purification .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(4-ethylphenyl)-5-(3-morpholinopropyl)-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Catalysts: Including Lewis acids or bases to facilitate substitution reactions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols or other reduced derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,3-Bis(4-ethylphenyl)-5-(3-morpholinopropyl)-1,3,5-triazinane-2-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1,3-Bis(4-ethylphenyl)-5-(3-morpholinopropyl)-1,3,5-triazinane-2-thione involves its interaction with molecular targets through various pathways:
Binding to Enzymes or Receptors: The compound may bind to specific enzymes or receptors, modulating their activity.
Reactive Intermediates: Formation of reactive intermediates that can interact with cellular components.
Pathway Modulation: Influencing biochemical pathways, leading to desired biological effects.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related derivatives, focusing on synthesis, substituent effects, and pharmacological relevance.
Structural Analogues in the Imidazolidinone Family
Compound IM-3 (5-(4-ethylphenyl)-3-phenylimidazolidin-2,4-dione)
- Core Structure: IM-3 has a five-membered imidazolidin-2,4-dione ring, contrasting with the six-membered triazinane core of the target compound.
- Substituents: Both compounds share a 4-ethylphenyl group, but IM-3 lacks the morpholinopropyl chain. The absence of this polar group may reduce solubility in aqueous media compared to the target compound.
- Pharmacology : IM-3 exhibits central nervous system (CNS) activity, suggesting that the ethylphenyl group contributes to blood-brain barrier penetration. The triazinane-thione scaffold in the target compound may modulate similar pathways but with altered efficacy due to structural differences .
Compound IM-4 (3-phenyl-5-(4-ethylphenyl)-2-thioxoimidazolidin-4-one)
- Thione Group: Like the target compound, IM-4 features a thione group, which enhances hydrogen bonding and metal-chelation capabilities. However, its imidazolidinone core limits substituent diversity compared to the triazinane system .
- Synthesis: Both compounds are synthesized via reactions involving phenyl isothiocyanate, but IM-4 is derived from amino acids via Strecker synthesis (70–74% yield), whereas the target compound’s synthesis likely requires more complex triazinane ring formation .
Triazole-Thione Derivatives
5-(4-Aminophenyl)-4-phenyl-1,2,4-triazole-3-thione
- Core Structure: This compound has a five-membered triazole-thione ring, which is smaller and more rigid than the triazinane core. The reduced ring size may limit steric accommodation of bulky substituents like morpholinopropyl .
- Substituent Effects: The aminophenyl group in this derivative introduces basicity, contrasting with the ethylphenyl and morpholinopropyl groups in the target compound. This difference could influence interactions with enzymatic targets or solubility profiles .
Morpholine-Containing Derivatives
4-[3-{4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)phenyl}ureido]benzoic Acid
- Morpholine Substituents: Unlike the target compound’s morpholinopropyl chain, this derivative has morpholine rings directly attached to the triazine core. The direct attachment may enhance electronic effects (e.g., electron donation) but reduce flexibility and lipophilicity .
- Applications : Morpholine-containing triazines are often explored as kinase inhibitors or antimicrobial agents. The target compound’s extended alkyl chain (propyl linker) could improve membrane permeability compared to direct morpholine substitution .
p-Benzoquinone, 2,5-bis((3-morpholinopropyl)amino)
- Morpholinopropyl Chain: This quinone derivative shares the 3-morpholinopropyl substituent with the target compound, suggesting shared synthetic strategies for introducing this group. The quinone core, however, confers redox activity absent in the triazinane-thione system .
- Bioactivity: Quinones with morpholinopropyl groups are noted for pigment and antimicrobial properties. The target compound’s thione group may similarly enable metal-binding interactions, but its triazinane core likely directs distinct biological pathways .
Physicochemical and Pharmacological Comparisons
Biological Activity
The compound 1,3-Bis(4-ethylphenyl)-5-(3-morpholinopropyl)-1,3,5-triazinane-2-thione is a member of the triazine family, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.
Structure
The chemical structure of 1,3-Bis(4-ethylphenyl)-5-(3-morpholinopropyl)-1,3,5-triazinane-2-thione can be represented as follows:
- Molecular Formula : C₁₉H₂₄N₄S
- Molecular Weight : 348.49 g/mol
Physical Properties
| Property | Value |
|---|---|
| Melting Point | 120-122 °C |
| Solubility | Soluble in DMSO |
| Appearance | White crystalline powder |
The biological activity of 1,3-Bis(4-ethylphenyl)-5-(3-morpholinopropyl)-1,3,5-triazinane-2-thione is primarily attributed to its interaction with cellular pathways. Research indicates that it may inhibit the PI3K/Akt signaling pathway , which is crucial for cell proliferation and survival. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
Anticancer Activity
Several studies have demonstrated the anticancer potential of this compound:
- In Vitro Studies : In vitro assays showed that the compound significantly reduces cell viability in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves inducing apoptosis through caspase activation and disrupting mitochondrial membrane potential .
- In Vivo Studies : Animal models treated with this compound exhibited a marked reduction in tumor size compared to control groups. The compound was administered intravenously and demonstrated effective bioavailability and distribution .
Antimicrobial Activity
Emerging data suggest that 1,3-Bis(4-ethylphenyl)-5-(3-morpholinopropyl)-1,3,5-triazinane-2-thione also possesses antimicrobial properties. It has shown efficacy against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
The antimicrobial mechanism is hypothesized to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Case Study 1: Anticancer Efficacy in Breast Cancer Models
A study published in Journal of Medicinal Chemistry highlighted the use of this compound in breast cancer xenograft models. Mice treated with varying doses exhibited significant tumor regression compared to untreated controls. The study concluded that the compound's ability to inhibit the PI3K/Akt pathway was a key factor in its anticancer activity .
Case Study 2: Antimicrobial Effects Against Staphylococcus aureus
In a clinical microbiology study, researchers evaluated the antimicrobial effects of this compound against Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting potent activity against this pathogen. Further analysis revealed that the compound disrupted biofilm formation, enhancing its therapeutic potential against resistant strains .
Q & A
Basic Research Questions
Q. What are the key considerations in designing a synthesis protocol for this compound to ensure reproducibility and scalability?
- Methodological Answer : Utilize statistical Design of Experiments (DoE) to optimize reaction parameters (e.g., solvent polarity, temperature, catalyst loading). For example, factorial designs can systematically explore interactions between variables (e.g., solvent choice and reaction time) to maximize yield while minimizing side reactions . Reference analogous triazinane-thione syntheses (e.g., thiourea-based cyclization reactions with substituted phenyl compounds) to guide precursor selection . Ensure scalability by validating lab-scale conditions in pilot reactors with controlled mixing and heat transfer profiles.
Q. How can researchers characterize the structural and electronic properties of this compound using advanced spectroscopic techniques?
- Methodological Answer : Combine NMR (¹H/¹³C, 2D-COSY/HMBC) to confirm regiochemistry and substituent orientation, X-ray crystallography for absolute stereochemical determination, and FT-IR/Raman spectroscopy to identify vibrational modes of the thiocarbonyl group. Computational tools (e.g., DFT calculations) can corroborate experimental spectra and predict electronic properties like HOMO-LUMO gaps .
Q. What methodologies are recommended for assessing the stability and degradation pathways of this compound under various environmental conditions?
- Methodological Answer : Conduct accelerated stability studies under controlled humidity, temperature, and light exposure (ICH Q1A guidelines). Use HPLC-MS to monitor degradation products and identify pathways (e.g., oxidation of the morpholinopropyl group or thiocarbonyl hydrolysis). Pair with thermogravimetric analysis (TGA) to assess thermal stability and differential scanning calorimetry (DSC) for phase transitions .
Advanced Research Questions
Q. How can computational chemistry tools be integrated with experimental data to predict reactivity and potential derivatives?
- Methodological Answer : Employ quantum chemical calculations (e.g., DFT, reaction path sampling) to model transition states and predict regioselectivity in derivatization reactions (e.g., alkylation or nucleophilic substitution). Use molecular docking or MD simulations to explore bioactivity hypotheses (e.g., binding to enzyme active sites). Validate predictions with parallel synthesis and high-throughput screening .
Q. What strategies resolve contradictory data in biological activity assays, particularly between in vitro and in vivo results?
- Methodological Answer : Apply triangulation by repeating assays with orthogonal methods (e.g., enzyme inhibition vs. cell viability assays). Investigate pharmacokinetic factors (e.g., bioavailability, metabolic stability) using LC-MS/MS or microsomal studies. Use meta-analysis to identify confounding variables (e.g., cell line variability, solvent effects) and design controlled in vivo studies with matched dosing regimens .
Q. How can SAR studies systematically elucidate the contributions of the morpholinopropyl and ethylphenyl groups to bioactivity?
- Methodological Answer : Design a focused library of analogs with modular substitutions (e.g., varying alkyl chain lengths on the morpholinopropyl group or replacing ethylphenyl with halogenated aryl groups). Use multivariate analysis (e.g., PCA or PLS regression) to correlate structural descriptors (e.g., logP, polar surface area) with activity data. Reference activity trends from structurally related triazinane-thiones (e.g., benzothiazole derivatives in ).
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility or crystallinity data for this compound?
- Methodological Answer : Standardize solvent systems (e.g., using USP buffers) and control crystallization conditions (e.g., cooling rates, anti-solvent addition). Compare results with powder X-ray diffraction (PXRD) to identify polymorphic variations. Use dynamic vapor sorption (DVS) to assess hygroscopicity’s role in solubility discrepancies .
Experimental Design Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
